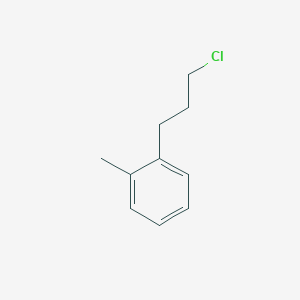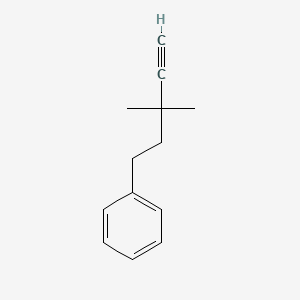
(3,3-Dimethylpent-4-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylpent-4-yn-1-yl)benzene is an organic compound with the molecular formula C13H14 It features a benzene ring substituted with a 3,3-dimethylpent-4-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylpent-4-yn-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylpent-4-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylpent-4-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
(3,3-Dimethylpent-4-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethylpent-4-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. The alkyne group can participate in reactions typical of alkynes, such as hydrogenation and oxidation, through well-established mechanisms involving the addition or removal of atoms or groups.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylbut-1-yn-1-yl)benzene: Similar structure but with a shorter alkyne chain.
(3,3-Dimethylpent-4-en-1-yl)benzene: Similar structure but with an alkene group instead of an alkyne.
(3,3-Dimethylpent-4-yn-1-yl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
(3,3-Dimethylpent-4-yn-1-yl)benzene is unique due to the presence of both a benzene ring and a 3,3-dimethylpent-4-yn-1-yl group, which imparts distinct chemical reactivity and potential applications. The combination of aromatic and alkyne functionalities allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H16 |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3,3-dimethylpent-4-ynylbenzene |
InChI |
InChI=1S/C13H16/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
InChI Key |
HLTUHZJHURSOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


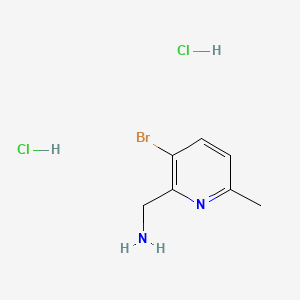
![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
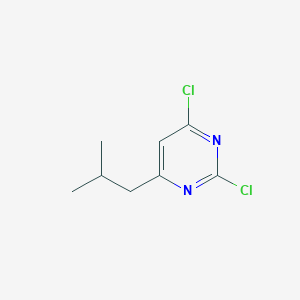
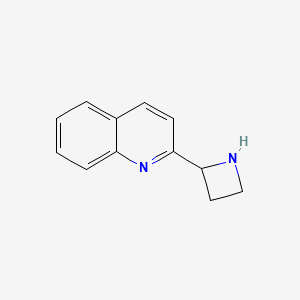
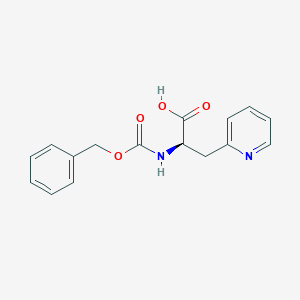

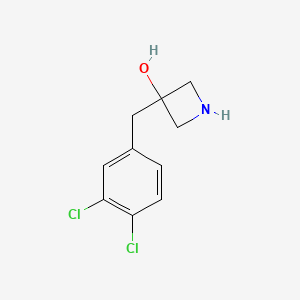
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
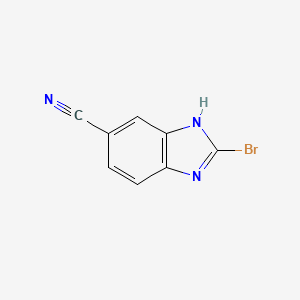
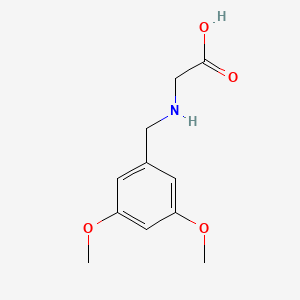
![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)

![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
